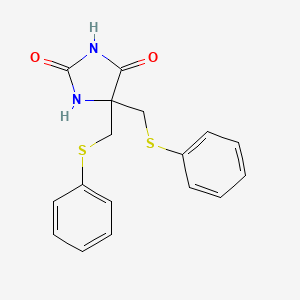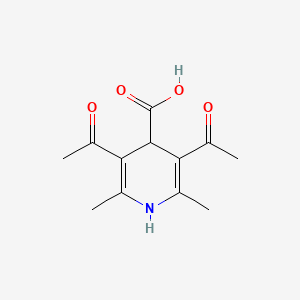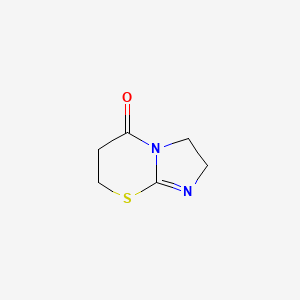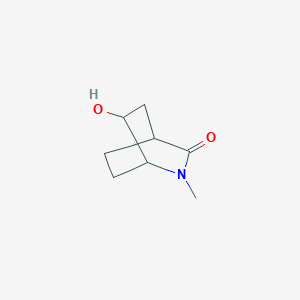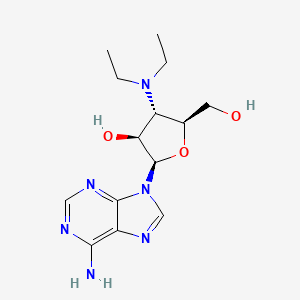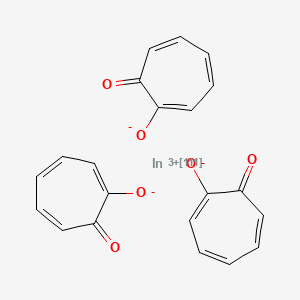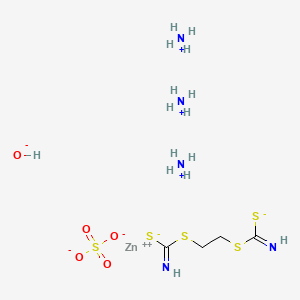
Cytidine, 3'-azido-2',3'-dideoxy-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine is a nucleoside analog with structural similarities to both 3’-azido-3’-deoxythymidine and 2’,3’-dideoxycytidine. This compound has been shown to be a potent and selective inhibitor of human immunodeficiency virus type 1 in vitro .
Métodos De Preparación
The synthesis of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine involves multiple steps. The starting material is typically a nucleoside, which undergoes azidation at the 3’ position and deoxygenation at the 2’ and 3’ positions. The N4-methyl group is introduced through methylation reactions. Industrial production methods often involve optimizing these steps to increase yield and purity .
Análisis De Reacciones Químicas
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other nucleoside analogs.
Biology: The compound is used in studies involving nucleic acid interactions and modifications.
Medicine: It has been investigated for its antiviral properties, particularly against human immunodeficiency virus type 1.
Industry: The compound is used in the development of antiviral drugs and other therapeutic agents
Mecanismo De Acción
The mechanism of action of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine involves its incorporation into the viral DNA by reverse transcriptase. Once incorporated, it terminates DNA elongation, thereby inhibiting viral replication. The compound selectively targets the reverse transcriptase enzyme of the human immunodeficiency virus, making it an effective antiviral agent .
Comparación Con Compuestos Similares
3’-Azido-2’,3’-Dideoxy-N4-methylcytidine is similar to other nucleoside analogs such as:
3’-Azido-3’-deoxythymidine: Both compounds inhibit human immunodeficiency virus reverse transcriptase but differ in their specific molecular structures.
2’,3’-Dideoxycytidine: This compound also inhibits viral replication but has different pharmacokinetic properties.
The uniqueness of 3’-Azido-2’,3’-Dideoxy-N4-methylcytidine lies in its specific structural modifications, which enhance its selectivity and potency as an antiviral agent .
Propiedades
Número CAS |
115913-78-5 |
|---|---|
Fórmula molecular |
C10H14N6O3 |
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O3/c1-12-8-2-3-16(10(18)13-8)9-4-6(14-15-11)7(5-17)19-9/h2-3,6-7,9,17H,4-5H2,1H3,(H,12,13,18)/t6-,7+,9+/m0/s1 |
Clave InChI |
UWWRTDIZTFXDNX-LKEWCRSYSA-N |
SMILES isomérico |
CNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
CNC1=NC(=O)N(C=C1)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



